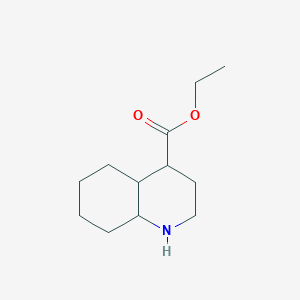
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate, also known as EDCQ, is a heterocyclic compound with potential applications in medicinal chemistry. EDCQ belongs to the class of quinolines and is a bicyclic compound with a nitrogen atom in the ring. The compound has attracted significant attention due to its potential as a scaffold for the design of novel drugs.
作用机制
The mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in various cellular processes. For example, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to exhibit a range of biochemical and physiological effects. For example, the compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to inhibit the growth of Plasmodium falciparum, which is the causative agent of malaria.
实验室实验的优点和局限性
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be obtained in sufficient quantities for biological studies. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to exhibit a range of biological activities, which makes it a promising scaffold for the design of novel drugs. However, one limitation is that the mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate is not fully understood, which makes it difficult to optimize the compound for specific biological targets.
未来方向
There are several future directions for research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate and its derivatives to identify compounds with improved biological activity. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate could be used as a scaffold for the design of novel drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate and to identify specific biological targets.
In conclusion, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry. The compound has been reported to exhibit a range of biological activities including antitumor, antiviral, and antimalarial activities. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to possess antimicrobial, anti-inflammatory, and analgesic properties. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate.
合成方法
The synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported in the literature using various methods. One of the most common methods involves the condensation of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then cyclized to give Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate.
科学研究应用
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been studied for its potential applications in medicinal chemistry. The compound has been reported to exhibit a range of biological activities including antitumor, antiviral, and antimalarial activities. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to possess antimicrobial, anti-inflammatory, and analgesic properties.
属性
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOKDZDSVMHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

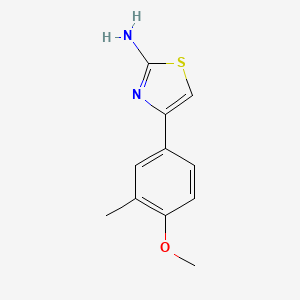
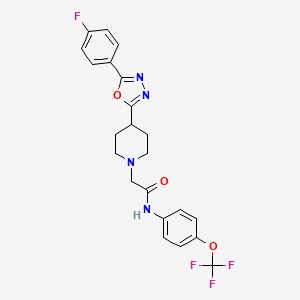
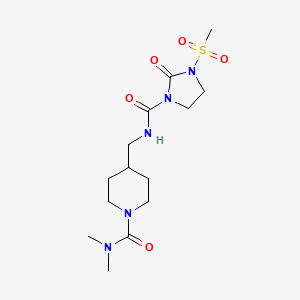
![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)

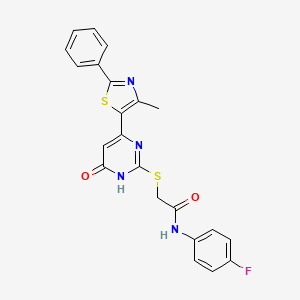
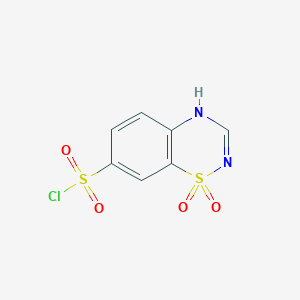
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)
![5-[(2-Chloropropanoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2805735.png)
![tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B2805737.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B2805740.png)
![N-(3-methoxybenzyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2805742.png)